1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole
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Description
1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound's synthesis, molecular structure, and properties have been the subject of research in recent years.
Synthesis Analysis
The synthesis of compounds similar to 1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole often involves reactions of ethyl hydrazinecarboxylates and N-aminopropylimidazol, as described in the synthesis of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones (Ünver et al., 2009). Another synthesis method includes a one-pot, four-component reaction, as seen in the synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives (Alizadeh-bami et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using spectroscopic techniques and crystallography. For instance, the study of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones used UV-vis, IR, NMR, mass spectrometry, and X-ray crystallography for structural inference (Ünver et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving imidazole derivatives often include N-alkylation and cyclocondensation. The study by (Alizadeh-bami et al., 2019) exemplifies this with a four-component reaction involving hydroxylamine, benzonitriles, arylglyoxals, and 1,3-dicarbonyl compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the application of these compounds. The physical properties are typically determined through experimental methods such as X-ray crystallography and solubility tests in various solvents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential applications, are usually determined through a combination of experimental techniques and theoretical calculations. Studies often employ spectroscopic methods and density functional theory (DFT) calculations to understand these properties, as seen in the work by (Alizadeh-bami et al., 2019) and (Ünver et al., 2009).
Future Directions
The future directions for “1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole” could involve further studies to understand its synthesis, mechanism of action, and potential applications. This could include the development of more active analogs and a comprehensive understanding of the structure–activity relationships .
properties
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-3-14(4-2-13(1)10-19-8-7-18-11-19)15-5-6-16-17(9-15)21-12-20-16/h1-9,11H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGVHYOBJFYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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